molecular formula C18H31ClN2O2 B4408915 1-[3-(2-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride

1-[3-(2-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride

Cat. No. B4408915
M. Wt: 342.9 g/mol
InChI Key: ULXRVAIYRHZCSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as BPPM hydrochloride and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of BPPM hydrochloride is not fully understood. However, it has been suggested that this compound may act by inhibiting the growth and proliferation of cancer cells and microorganisms. It may also modulate neurotransmitter release and uptake, which could potentially have therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that BPPM hydrochloride can affect various biochemical and physiological processes in the body. It has been found to inhibit the activity of certain enzymes and modulate the expression of genes involved in cell growth and proliferation. This compound has also been shown to affect neurotransmitter release and uptake, which could have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

BPPM hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize, and its properties have been well characterized. This compound has also shown promising results in various studies, indicating its potential for use in scientific research. However, there are also limitations to its use, including the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on BPPM hydrochloride. One potential area of study is its use as a potential therapeutic agent for neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Other potential areas of research include its use in cancer treatment and as an antimicrobial agent.

Scientific Research Applications

BPPM hydrochloride has been studied for its potential applications in various scientific research fields. It has been found to have antimicrobial, antifungal, and antiviral properties. This compound has also been studied for its potential use in cancer treatment and as a potential therapeutic agent for neurological disorders.

properties

IUPAC Name

1-[3-(2-butoxyphenoxy)propyl]-4-methylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2.ClH/c1-3-4-15-21-17-8-5-6-9-18(17)22-16-7-10-20-13-11-19(2)12-14-20;/h5-6,8-9H,3-4,7,10-16H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXRVAIYRHZCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1OCCCN2CCN(CC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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